1-Heptanamine, N-ethyl-
Overview
Description
“1-Heptanamine, N-ethyl-” also known as “N-Ethyl-1-heptanamine” is an organic compound with the chemical formula C9H21N . It is a colorless liquid with a peculiar ammonia odor . It is soluble in organic solvents and insoluble in water .
Synthesis Analysis
The preparation of N-ethyl-n-heptane is usually obtained by the amination reaction between octane and ethylamine . This reaction generally needs to be carried out at an appropriate reaction temperature and pressure .
Molecular Structure Analysis
The molecular formula of “1-Heptanamine, N-ethyl-” is C9H21N . The molecular weight is 143.27 .
Physical And Chemical Properties Analysis
“1-Heptanamine, N-ethyl-” has a melting point of -13°C (estimate), a boiling point of 181 °C, and a density of 0.77 . It has a refractive index of 1.4240 . The compound is a pale yellow liquid .
Scientific Research Applications
Use of 1-Methylcyclopropene on Fruits and Vegetables
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), is extensively used in research to improve the understanding of ethylene's role in ripening and senescence of fruits and vegetables. This has commercial applications in maintaining product quality, especially in apples. The technology's adoption highlights a potential area where similar compounds might be applied for ethylene perception manipulation (Watkins, 2006).
Fatty Acid Ethyl Esters as Alcohol Consumption Markers
Research on fatty acid ethyl esters (FAEEs), including their detection in hair for alcohol consumption markers, uses solvents like n-heptane for extraction. Studies like these indicate the role of heptane derivatives in biochemical assays and forensic science, suggesting potential research applications for structurally or functionally related compounds (Auwärter et al., 2001).
Oxidation Studies of Ethyl Tertiary Butyl Ethers
The gas-phase oxidation of ethyl tert-butyl ether (ETBE) involves experiments with n-heptane, exploring the combustion and oxidation processes relevant to fuel and energy research. Understanding these reactions can inform the development of cleaner combustion technologies and the optimization of fuel compositions (Glaude et al., 2000).
Pervaporation for Ethyl Alcohol/Heptane Separation
Studies on the separation of ethyl alcohol and heptane mixtures by pervaporation using cellulose membranes explore the transport mechanisms and separation efficiencies of these processes. Such research can guide the design of separation processes in chemical engineering and the development of more efficient industrial applications (Okada & Matsuura, 1991).
Safety And Hazards
“1-Heptanamine, N-ethyl-” is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . When handling “1-Heptanamine, N-ethyl-”, it is necessary to take appropriate chemical safety measures, such as wearing appropriate protective equipment and appliances, and ensuring a well-ventilated working environment .
properties
IUPAC Name |
N-ethylheptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-5-6-7-8-9-10-4-2/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZLNVABCISOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216913 | |
Record name | 1-Heptanamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptanamine, N-ethyl- | |
CAS RN |
66793-76-8 | |
Record name | 1-Heptanamine, N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066793768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethylheptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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